molecular formula C16H14BrN5O B4930372 5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4930372
M. Wt: 372.22 g/mol
InChI Key: JGTQLEDZBUYEJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, such as 5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, often involves the cyclization of azides with alkynes, a process that can be catalyzed by transition metals like ruthenium. For example, Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for synthesizing triazole-based compounds, highlighting the method's efficiency and regioselectivity in forming triazole rings (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. L'abbé et al. (2010) described the crystal structure of a triazole compound, elucidating its geometrical configuration and intermolecular interactions, which are crucial for understanding the compound's chemical behavior (L'abbé et al., 2010).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including Dimroth rearrangements, which involve the isomerization of triazole compounds under certain conditions, as discussed by Sutherland and Tennant (1971). Such reactions expand the functional diversity and applicability of triazole-based compounds in chemical synthesis (Sutherland & Tennant, 1971).

Safety and Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and physical properties. Without specific information or safety data sheets, it’s difficult to assess the safety and hazards of this compound .

Future Directions

The study and development of new organic compounds like this one is a key part of advancing fields like medicinal chemistry and materials science. Future research could involve synthesizing this compound, studying its properties, and exploring its potential uses .

properties

IUPAC Name

5-amino-1-(4-bromophenyl)-N-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-21(12-5-3-2-4-6-12)16(23)14-15(18)22(20-19-14)13-9-7-11(17)8-10-13/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTQLEDZBUYEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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